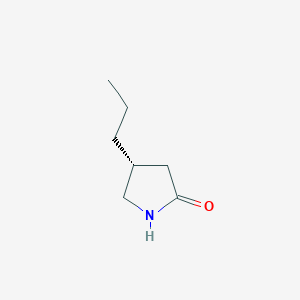
(r)-4-Propylpyrrolidin-2-one
Numéro de catalogue B8791625
Poids moléculaire: 127.18 g/mol
Clé InChI: NCBVCRLVTCSQAG-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08957226B2
Procedure details


300 g (1.476 mol) of 3-nitromethyl-hexanoic acid ethyl ester (B) are diluted in methanol (500 ml). The mixture is transferred to an autoclave of 1 L. The reaction mixture is allowed to react at 55° C. under 50 bars of hydrogen pressure for 28 h. The catalyst is filtered on celite and washed with methanol. The filtrate is recovered with 500 ml of dichloromethane. Then, the solution is extracted with water (2×400 ml). The organic layers are dried with MgSO4, filtered and concentrated to afford an oil residue (177.12 g, HPLC purity=82.6%) which is purified by distillation (110° C., 7.10−2 mbar). 147.82 g of (C) are obtained (Yield=78.7%).



Name
Yield
78.7%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH:6]([CH2:10][N+:11]([O-])=O)[CH2:7][CH2:8][CH3:9])C.[H][H]>CO>[CH2:7]([CH:6]1[CH2:10][NH:11][C:4](=[O:3])[CH2:5]1)[CH2:8][CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(CCC)C[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered on celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is recovered with 500 ml of dichloromethane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then, the solution is extracted with water (2×400 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers are dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford an oil residue (177.12 g, HPLC purity=82.6%) which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is purified by distillation (110° C., 7.10−2 mbar)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C1CC(NC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 147.82 g | |
| YIELD: PERCENTYIELD | 78.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08957226B2
Procedure details


300 g (1.476 mol) of 3-nitromethyl-hexanoic acid ethyl ester (B) are diluted in methanol (500 ml). The mixture is transferred to an autoclave of 1 L. The reaction mixture is allowed to react at 55° C. under 50 bars of hydrogen pressure for 28 h. The catalyst is filtered on celite and washed with methanol. The filtrate is recovered with 500 ml of dichloromethane. Then, the solution is extracted with water (2×400 ml). The organic layers are dried with MgSO4, filtered and concentrated to afford an oil residue (177.12 g, HPLC purity=82.6%) which is purified by distillation (110° C., 7.10−2 mbar). 147.82 g of (C) are obtained (Yield=78.7%).



Name
Yield
78.7%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH:6]([CH2:10][N+:11]([O-])=O)[CH2:7][CH2:8][CH3:9])C.[H][H]>CO>[CH2:7]([CH:6]1[CH2:10][NH:11][C:4](=[O:3])[CH2:5]1)[CH2:8][CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(CCC)C[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered on celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is recovered with 500 ml of dichloromethane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then, the solution is extracted with water (2×400 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers are dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford an oil residue (177.12 g, HPLC purity=82.6%) which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is purified by distillation (110° C., 7.10−2 mbar)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C1CC(NC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 147.82 g | |
| YIELD: PERCENTYIELD | 78.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
